molecular formula C14H13N3OS B8517084 2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine

2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine

Cat. No. B8517084
M. Wt: 271.34 g/mol
InChI Key: YITSRPKSJIQSLA-UHFFFAOYSA-N
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Patent
US05977365

Procedure details

A procedure similar to that described in Preparation 43 was repeated, except that 2.62. g of 3-amino-2-methylamino-6-phenylthiopyridine (prepared as described in Preparation 89) and 2.58 g of glycolic acid were used, and that the product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 50:1 to 10:1 by volume as the eluent, to give 1.80 g of the title compound, melting at 119-120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:15][CH3:16])=[N:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1.[C:17]([OH:21])(=O)[CH2:18]O>>[OH:21][CH2:17][C:18]1[N:15]([CH3:16])[C:3]2=[N:4][C:5]([S:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:6][CH:7]=[C:2]2[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)SC1=CC=CC=C1)NC
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 43
CUSTOM
Type
CUSTOM
Details
that the product was purified by column chromatography through silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=2C(=NC(=CC2)SC2=CC=CC=C2)N1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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